4-(4-Methoxycarbonylphenyl)-2-methylphenol
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Overview
Description
4-(4-Methoxycarbonylphenyl)-2-methylphenol is an organic compound with a complex structure that includes a methoxycarbonyl group and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxycarbonylphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of boronic acids and palladium catalysts under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxycarbonylphenyl)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
4-(4-Methoxycarbonylphenyl)-2-methylphenol has several applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-(4-Methoxycarbonylphenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, it may act as a ligand or reactant that facilitates the formation of new chemical bonds. The specific pathways and targets can vary depending on the application and reaction conditions .
Comparison with Similar Compounds
4-(4-Methoxycarbonylphenyl)-2-methylphenol can be compared with other similar compounds, such as:
4-Methoxycarbonylphenylboronic acid: Shares the methoxycarbonyl group but differs in its boronic acid functionality.
4-Carboxyphenylboronic acid: Similar structure but with a carboxylic acid group instead of a methoxycarbonyl group.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a methoxycarbonyl group.
Properties
IUPAC Name |
methyl 4-(4-hydroxy-3-methylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-9-13(7-8-14(10)16)11-3-5-12(6-4-11)15(17)18-2/h3-9,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNBKQHCVAPTTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627339 |
Source
|
Record name | Methyl 4'-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001054-22-3 |
Source
|
Record name | Methyl 4'-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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